molecular formula C16H13BrN2O4 B5468636 N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide

N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5468636
M. Wt: 377.19 g/mol
InChI Key: CYALUACTDZXOGU-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been used in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide involves the inhibition of various enzymes such as kinases and phosphatases. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme activity. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of various anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. It has been shown to have neuroprotective effects by inhibiting the activity of various enzymes that are involved in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized in the lab. It has been extensively studied and its mechanism of action is well understood. However, it also has some limitations such as its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide. One direction is to develop new analogs of the compound that have improved efficacy and safety profiles. Another direction is to study the compound's potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Finally, further studies are needed to determine the compound's pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis method of N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-bromo-4-nitroaniline and 4-methoxyphenylacetic acid with acryloyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is obtained by filtration and purification using column chromatography.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been used in various scientific research applications. It has been used as a tool to study the mechanism of action of various enzymes such as kinases and phosphatases. It has also been used in drug discovery research to identify new compounds that can be used as therapeutic agents for various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

(E)-N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c1-23-13-6-2-11(3-7-13)4-9-16(20)18-15-8-5-12(19(21)22)10-14(15)17/h2-10H,1H3,(H,18,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYALUACTDZXOGU-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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